Danazol

Vue d'ensemble

Description

Le Danazol est un stéroïde synthétique dérivé de l'éthistérone, une testostérone modifiée. Il est principalement utilisé dans le traitement de l'endométriose, de la maladie fibrokystose du sein et de l'angio-œdème héréditaire. Le this compound a été introduit pour la première fois à des fins médicales en 1971 et a depuis été utilisé pour ses propriétés antigonadotropes et anti-œstrogènes .

Méthodes De Préparation

Le Danazol est synthétisé à partir de l'androstènedione par une série de réactions chimiques. La préparation implique plusieurs étapes clés :

Éthérification énolique en position 3 : L'androstènedione réagit avec l'orthoformiate de triéthyle en présence d'alcool éthylique absolu et d'acide p-toluènesulfonique à 30-50 °C pendant 4 à 10 heures.

Éthynylation carbonyle en position 17 : Le produit de l'étape précédente réagit avec de la poudre d'hydroxyde de potassium dans un courant d'acétylène à 5-10 °C pendant 1 à 2 heures.

Hydrolyse en position 3 : Le produit éthérifié énolique subit une hydrolyse pour former l'intermédiaire souhaité.

Hydroxylation méthylidénylique et oximation en position 2 : L'intermédiaire est ensuite traité par hydroxylation méthylidénylique et oximation pour produire le this compound.

Analyse Des Réactions Chimiques

Le Danazol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure stéroïdienne.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du groupe éthynyle. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants tels que le permanganate de potassium et les réducteurs tels que l'hydrure de lithium et d'aluminium. .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions stéroïdiennes.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Largement utilisé dans le traitement de l'endométriose, de la maladie fibrokystose du sein et de l'angio-œdème héréditaire.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence dans le contrôle qualité

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes :

Inhibition de la gonadotropine : Supprime l'axe hypothalamo-hypophyso-ovarien en inhibant la production de gonadotropines hypophysaires, réduisant la sécrétion de l'hormone folliculo-stimulante et de l'hormone lutéinisante

Activité anti-œstrogénique : Réduit la production d'œstrogènes ovariens en réduisant le pic préovulatoire de la production hormonale.

Propriétés androgéniques : Exhibe de faibles effets androgéniques, contribuant à ses actions thérapeutiques.

Applications De Recherche Scientifique

Gynecological Applications

Endometriosis Management

Danazol has been historically utilized in managing endometriosis, a painful condition where tissue similar to the lining of the uterus grows outside it. Clinical studies indicate that this compound significantly alleviates symptoms and improves laparoscopic findings associated with endometriosis. It functions as an antigonadotrophin, reducing estrogen production and subsequently decreasing the growth of endometrial tissue .

Uterine Fibroids and Fibrocystic Breast Disease

In addition to endometriosis, this compound is effective for treating uterine fibroids and fibrocystic breast disease. It has been shown to be more effective than other medical therapies such as progestogens and non-steroidal anti-inflammatory drugs (NSAIDs) in managing heavy menstrual bleeding associated with these conditions .

Hematological Applications

Immune Thrombocytopenia

this compound has gained attention for its role in treating immune thrombocytopenia (ITP), particularly in patients unresponsive to conventional therapies. Research indicates that this compound can induce platelet response in a significant percentage of patients, enhancing overall survival rates .

Myelodysplastic Syndromes

Recent systematic reviews have highlighted the efficacy of this compound in patients with myelodysplastic syndromes (MDS). In studies involving 246 participants, this compound treatment resulted in increased hemoglobin levels and platelet counts across various MDS subtypes. Notably, a 5-year overall survival rate of approximately 60% was reported for aplastic anemia patients treated with this compound .

Other Notable Applications

Hereditary Angioedema

this compound is FDA-approved for treating hereditary angioedema, a genetic condition characterized by recurrent episodes of severe swelling. Its mechanism involves increasing levels of C1 inhibitor, thus preventing angioedema attacks .

Telomere Diseases

Emerging research suggests that this compound may also be beneficial in treating telomere diseases, although further studies are needed to establish its efficacy in this area .

Case Study: Efficacy in Myelodysplastic Syndromes

A systematic review involving nine studies showed that this compound induced major or minor responses in over 40% of patients with refractory anemia and other MDS subtypes. The treatment led to significant improvements in platelet counts and hemoglobin levels, demonstrating its potential as a therapeutic option for these patients .

Case Study: Endometriosis Treatment Resistance

In cases where patients exhibited resistance to standard treatments for endometriosis, this compound remained a valuable option. Clinical observations noted substantial symptom relief and reduced lesion size upon administration of this compound, reaffirming its role as a second-line therapy .

Adverse Effects and Considerations

While this compound is generally well-tolerated compared to conventional steroids, it is not without adverse effects. Common side effects include weight gain, headache, and elevated liver enzymes. Clinicians must weigh these risks against the benefits when considering this compound therapy for their patients .

Mécanisme D'action

Danazol exerts its effects through several mechanisms:

Gonadotropin Inhibition: Suppresses the pituitary-ovarian axis by inhibiting the output of pituitary gonadotropins, reducing the secretion of follicle-stimulating hormone and luteinizing hormone

Anti-Estrogenic Activity: Reduces ovarian estrogen production by depressing the preovulatory surge in hormone output.

Androgenic Properties: Exhibits weak androgenic effects, contributing to its therapeutic actions.

Comparaison Avec Des Composés Similaires

Le Danazol est unique par rapport aux autres composés similaires en raison de sa combinaison de propriétés antigonadotropes, anti-œstrogènes et faiblement androgènes. Les composés similaires comprennent :

Noréthindrone : Une progestine utilisée pour le contrôle des naissances et l'hormonothérapie.

Élagolìx : Un antagoniste de l'hormone libérant la gonadotropine utilisé pour le traitement de l'endométriose. Le mécanisme d'action distinct et les applications thérapeutiques du this compound le distinguent de ces composés

Propriétés

Key on ui mechanism of action |

As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB) |

|---|---|

Numéro CAS |

17230-88-5 |

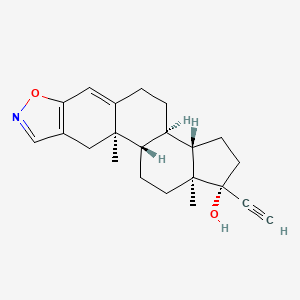

Formule moléculaire |

C22H27NO2 |

Poids moléculaire |

337.5 g/mol |

Nom IUPAC |

(2R,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20-,21-,22-/m0/s1 |

Clé InChI |

POZRVZJJTULAOH-GSQPBCFPSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

SMILES isomérique |

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5 |

SMILES canonique |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

Apparence |

White to light yellow crystalline powder. |

melting_point |

224.2-226.8 225.6 °C |

Key on ui other cas no. |

17230-88-5 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Azol Cyclomen Danatrol Danazant Danazol Danazol Ratiopharm Danazol-ratiopharm Danocrine Danol Danoval Ladogal Norciden Panacrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of danazol?

A1: this compound exhibits its effects through multiple mechanisms. Primarily, it acts as an attenuated androgen, binding to androgen receptors. [, ] Additionally, this compound inhibits gonadotropin-releasing hormone, thereby suppressing the pituitary-ovarian axis. [, ] This leads to a reduction in estrogen levels and a high androgen/low estrogen environment. [, ]

Q2: How does this compound impact proplatelet formation in megakaryocytes?

A2: Research suggests that this compound stimulates proplatelet formation in megakaryocytes through a pathway involving PI3K activation, followed by Rac activation. This conclusion is based on the observation that the PI3K inhibitor, LY294002, significantly inhibited this compound-induced proplatelet formation. []

Q3: Does this compound directly interact with cell membranes?

A3: Evidence suggests a direct interaction between this compound and cell membranes. Studies using red blood cells from patients undergoing this compound therapy showed decreased osmotic fragility, target cell formation, and extra membrane folds. In vitro experiments further supported these findings, suggesting this compound intercalates into the lipid bilayer, potentially impacting antigen/receptor expression. []

Q4: How does this compound affect apoptosis in endometrial cells?

A4: this compound has been shown to enhance Fas-mediated apoptosis in human endometrial epithelial cells without influencing cell proliferation or Fas antigen expression. Interestingly, this effect was not observed in combination with endometrial cytokines or anticancer drugs. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound is represented by the molecular formula C22H27NO2 and has a molecular weight of 337.46 g/mol. []

Q6: Are there strategies to improve the solubility and dissolution rate of this compound?

A6: Research indicates that formulating this compound into nanoparticles using the nanoprecipitation method, with polymers like HPMC and PVP as stabilizers, significantly enhances its solubility and dissolution rate. This improvement can potentially lead to better bioavailability. []

Q7: Does this compound affect testosterone levels?

A7: this compound demonstrates a strong binding affinity for sex hormone-binding globulin (SHBG), displacing testosterone and increasing the levels of free testosterone in the body. This interaction contributes to the observed androgenic effects of this compound. [, ]

Q8: How is this compound metabolized?

A8: this compound is metabolized in the liver, and its metabolites can cross-react with androgens in direct assays, potentially influencing the interpretation of serum androgen measurements in patients undergoing this compound therapy. []

Q9: Does the route of administration influence this compound bioavailability?

A9: Formulating this compound into self-emulsifying drug delivery systems (SEDDS) and administering it intraduodenally has shown to result in higher bioavailability compared to oral administration in rats. This suggests that gastrointestinal processing significantly impacts this compound absorption. []

Q10: What is the efficacy of this compound in treating immune thrombocytopenic purpura (ITP)?

A10: While this compound has shown some efficacy in treating refractory ITP, its overall benefit appears limited. Studies report a small percentage of patients achieving complete or partial remission, with most experiencing minor or no response. [, ]

Q11: What are the potential side effects of this compound?

A11: this compound can cause androgenic side effects such as weight gain, muscle cramps, and virilization. Additionally, it can lead to alterations in lipid profiles, including increased LDL-c and decreased HDL-c levels. These metabolic changes warrant clinical consideration for cardiovascular risk in patients undergoing this compound therapy. [, ]

Q12: Are there any known drug interactions with this compound?

A12: this compound is a known inhibitor of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism. Co-administration with statins, particularly lovastatin, which is also metabolized by CYP3A4, can lead to increased statin levels and an elevated risk of rhabdomyolysis. Therefore, caution is advised when prescribing this compound to patients on statin therapy. []

Q13: What is the impact of this compound on telomere length in patients with telomere biology disorders (TBDs)?

A13: While the impact of this compound on telomere length in TBDs is controversial, a unique case study observed telomere elongation in a TINF2 patient treated with histrelin, a gonadotropin-releasing hormone agonist, following this compound discontinuation. Further research is required to understand the specific effects of this compound and histrelin on telomere dynamics in TBDs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.